2,3-Dihydro-1H-benzimidazole-5-carboxylic acid
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Overview
Description
2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative known for its diverse chemical and biological properties. Benzimidazole compounds are heterocyclic aromatic organic compounds that play a significant role in various fields, including medicinal chemistry, due to their broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with formic acid or its derivatives, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted benzimidazoles, oxo derivatives, and dihydro derivatives, which have various applications in medicinal chemistry and material science .
Scientific Research Applications
2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It is used in the development of pharmaceuticals targeting various diseases, including infections and cancer.
Industry: The compound is utilized in the production of dyes, pigments, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and repair.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases and kinases, leading to the disruption of cellular functions and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
- 1H-Benzimidazole-5-carboxylic acid
- 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid
- 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole
Comparison: 2,3-Dihydro-1H-benzo[d]imidazole-5-carbox
Biological Activity
2,3-Dihydro-1H-benzimidazole-5-carboxylic acid is a compound that belongs to the benzimidazole family known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8N2O3, with a molecular weight of approximately 180.17 g/mol. The compound features a benzodiazole structure that contributes to its reactivity and biological potential. The presence of the carboxylic acid group at the 5-position enhances its interactions with various biological targets.
Target Interactions
Research indicates that benzimidazole derivatives, including this compound, exhibit high affinity for multiple receptors and enzymes. Notably, they can inhibit topoisomerases, which are crucial for DNA replication in cancer cells . This inhibition is significant for anticancer applications.
Biochemical Pathways
The compound has been shown to influence several biochemical pathways:
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.
- Cell Proliferation and Apoptosis : By modulating signaling pathways related to cell growth and death, this compound can affect tumor progression .
- Enzyme Inhibition : It interacts with various enzymes, leading to altered metabolic pathways that can enhance or inhibit cellular functions.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can outperform standard antibiotics in certain assays .
Antiviral Effects
The compound has also demonstrated antiviral properties, particularly against RNA viruses. Its mechanism involves inhibiting viral RNA synthesis by blocking RNA polymerase II activity .
Anti-inflammatory and Analgesic Effects
Research suggests that this compound may possess anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases. Additionally, it has been explored for analgesic effects in animal models.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Antioxidant Activity Assessment :
Summary of Pharmacological Activities
Activity Type | Description |
---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Antiviral | Inhibits viral RNA synthesis; active against RNA viruses |
Antioxidant | Scavenges free radicals; reduces oxidative stress |
Anti-inflammatory | Potential candidate for treating inflammation |
Analgesic | Demonstrates pain-relieving properties in animal models |
Properties
CAS No. |
851669-20-0 |
---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,3-dihydro-1H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-3,9-10H,4H2,(H,11,12) |
InChI Key |
WIIFZYZMLRVMIP-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(N1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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